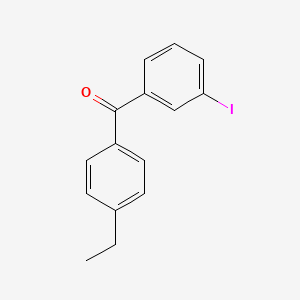

4-Ethyl-3'-iodobenzophenone

カタログ番号 B1345427

CAS番号:

951885-12-4

分子量: 336.17 g/mol

InChIキー: BINIEUUJZAIYLP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

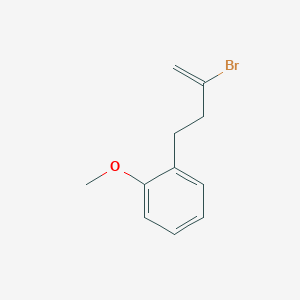

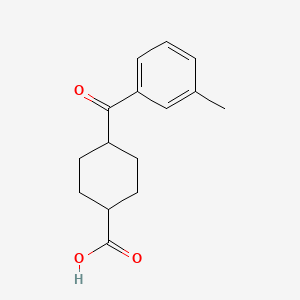

4-Ethyl-3’-iodobenzophenone (EIBP) is a chemical compound that belongs to the family of benzophenone derivatives. It is a white powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular formula of EIBP is C15H13IO and it has a molecular weight of 336.17 g/mol .

Synthesis Analysis

The synthesis of benzophenone derivatives like EIBP can be achieved through various methods. One of the common methods is the Friedel-Crafts alkylation and acylation . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . A more environmentally friendly method is the Pd-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction .Molecular Structure Analysis

The molecular structure of EIBP consists of a benzophenone core with an ethyl group at the 4-position and an iodine atom at the 3’-position . This structure contributes to its physical and chemical properties.Physical And Chemical Properties Analysis

EIBP has a predicted boiling point of 410.1±38.0 °C and a predicted density of 1.511±0.06 g/cm3 .科学的研究の応用

Polymer Synthesis and Modification

- Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, derived from 4-ethylbenzophenone, is utilized in the synthesis of functional polymers. This compound, after undergoing various chemical transformations, can be homopolymerized or copolymerized with styrene and methyl methacrylate, indicating its applicability in the development of novel polymer materials (Sumida & Vogl, 1981).

Metallomesogenic Complexes Production

- The creation of copper(II) metallomesogenic complexes involves the use of mesogenic 3-aryl-3-keto esters, which can be synthesized from compounds related to 4-ethylbenzophenone. These complexes highlight the potential of 4-ethyl-3'-iodobenzophenone derivatives in material science, particularly in the field of liquid crystal and metallomesogen research (Kovganko & Kovganko, 2013).

Organic Synthesis and Chemical Analysis

- In organic synthesis, derivatives of 4-ethylbenzophenone are used as intermediates in the formation of various chemical compounds. For instance, they are employed in the synthesis of quinoline derivatives, demonstrating their utility in the creation of complex organic molecules (Degtyarenko et al., 2007).

- Additionally, 2-Amino-4,5-ethylenedioxyphenol, a derivative, serves as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, illustrating its use in analytical chemistry for the detection and analysis of specific compounds (Nohta et al., 1994).

Environmental and Health Science Research

- In environmental science, the analysis of environmental phenols, such as 4-ethyl-3'-iodobenzophenone derivatives, is crucial for understanding human exposure and potential health risks. This is evident in studies that measure concentrations of various phenols, including benzophenone derivatives, in human milk (Ye et al., 2008).

Pharmaceutical Research

- Derivatives of 4-ethylbenzophenone have been explored for their antimicrobial and antioxidant activities, as seen in the synthesis of compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, highlighting their potential in the development of new pharmaceutical agents (Raghavendra et al., 2016).

特性

IUPAC Name |

(4-ethylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINIEUUJZAIYLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3'-iodobenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)